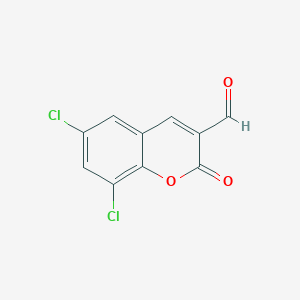

6,8-Dichloro-3-formylcoumarin

Description

General Overview of the Coumarin (B35378) Scaffold in Chemical and Biological Research

Coumarins are a class of organic compounds characterized by a benzene (B151609) ring fused to a pyrone ring. researchgate.net This fundamental structure is found in many natural products and serves as a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov The inherent properties of the coumarin nucleus, such as its aromaticity and the presence of an α,β-unsaturated lactone, make it a versatile platform for chemical modification. scispace.com Coumarin derivatives exhibit a wide array of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govscispace.com Furthermore, their unique photophysical characteristics, such as intense fluorescence and large Stokes shifts, have led to their use as fluorescent probes, sensors, and laser dyes. koreascience.krunica.it

Importance of Specific Substitution Patterns in Coumarin Chemistry, including Halogens and Aldehyde Moieties

The biological activity and physicochemical properties of coumarins can be significantly modulated by the introduction of various substituents onto the coumarin ring. researchgate.net Halogen atoms, particularly chlorine, are known to enhance the biological efficacy of many organic molecules. In the context of coumarins, halogenation can increase lipophilicity, which may improve membrane permeability and interaction with biological targets. nih.gov The presence of halogens can also influence the electronic properties of the molecule, impacting its reactivity and spectroscopic behavior. ijcrar.com

The formyl group (an aldehyde moiety) at the 3-position of the coumarin ring is another critical functionalization. This electron-withdrawing group enhances the reactivity of the coumarin system and provides a versatile handle for further synthetic transformations. scispace.com The aldehyde can participate in a variety of chemical reactions, allowing for the construction of more complex molecular architectures and the synthesis of diverse libraries of coumarin derivatives for biological screening and materials science applications. sigmaaldrich.comsigmaaldrich.com

Rationale for Academic Research on 6,8-Dichloro-3-formylcoumarin as a Multifaceted Research Target

The compound this compound combines the influential features of both halogenation and formylation, making it a compound of significant academic interest. The two chlorine atoms at the 6 and 8 positions are expected to profoundly impact its electronic and biological properties. The formyl group at the 3-position serves as a key reactive site for the synthesis of novel derivatives. scispace.com This unique combination of functional groups suggests that this compound can act as a versatile building block for creating new molecules with potentially enhanced or novel biological activities and photophysical properties. Research into this specific compound allows for a deeper understanding of structure-activity relationships in the coumarin series and opens avenues for the development of new therapeutic agents and advanced materials.

Chemical Profile of this compound

This section details the known chemical and physical properties of this compound, providing a foundational understanding of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the formylation of a corresponding 6,8-dichlorocoumarin precursor. While specific, detailed synthetic procedures for this exact compound are not extensively documented in the provided search results, general methods for coumarin formylation can be inferred. One common approach is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formylating agent like N,N-dimethylformamide (DMF) to introduce a formyl group onto an activated aromatic ring.

Characterization of this compound would be achieved through standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic aldehyde proton signal.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups (lactone and aldehyde) and the C-Cl bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight, confirming the elemental composition of C₁₀H₄Cl₂O₃.

Physicochemical Properties

Based on available data for similar compounds and general chemical principles, the following physicochemical properties can be anticipated for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₄Cl₂O₃ |

| Molecular Weight | 243.04 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be relatively high due to its rigid, planar structure and halogenation. For comparison, the related compound 4-chloro-3-formylcoumarin has a melting point of 126-130 °C. sigmaaldrich.com |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

Chemical Reactivity and Use as a Building Block

The chemical reactivity of this compound is dominated by the aldehyde group at the 3-position. This functional group makes it a valuable intermediate for a variety of organic transformations. For instance, the related 4-chloro-3-formylcoumarin is known to react with anilines to form chromenoquinolines. scispace.com It can also undergo condensation reactions with active methylene (B1212753) compounds and participate in the synthesis of fused heterocyclic systems like pyrazolones. sigmaaldrich.comsigmaaldrich.comnih.gov

The aldehyde functionality allows for:

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Wittig and Related Reactions: To form carbon-carbon double bonds, extending the conjugation of the system.

These reactions highlight the utility of this compound as a versatile scaffold for generating a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.

Biological and Pharmacological Profile (In Vitro)

The unique structural features of this compound suggest a range of potential biological activities, primarily explored through in vitro studies.

Anticancer and Cytotoxic Effects

Coumarin derivatives are well-known for their potential as anticancer agents. Studies on related compounds have shown that they can induce cytotoxic effects in various cancer cell lines. For instance, certain coumarin derivatives have demonstrated the ability to inhibit the proliferation of prostate cancer cells. nih.gov The mechanism of action for some coumarins involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov The presence of the dichloro-substitution on the this compound scaffold could potentially enhance these cytotoxic effects.

Antimicrobial and Antifungal Properties

The coumarin nucleus is a common feature in many compounds with antimicrobial and antifungal properties. nih.gov Halogenation has been shown to often increase the antimicrobial efficacy of organic compounds. nih.gov Research on various substituted coumarins has demonstrated their activity against a range of bacterial and fungal strains, including resistant pathogens. nih.gov Therefore, it is plausible that this compound and its derivatives could exhibit significant antimicrobial and antifungal activities.

Enzyme Inhibition

Coumarins are known to interact with and inhibit various enzymes. For example, some coumarin derivatives have been investigated as inhibitors of cytochrome P450 enzymes. Others have shown inhibitory activity against enzymes like lipoxygenase, which is implicated in cancer progression. nih.gov The specific substitution pattern of this compound makes it a candidate for investigation as an inhibitor of various enzymes, which could be a key mechanism for its potential therapeutic effects.

Applications in Chemical Biology and Materials Science

The distinct chemical and photophysical properties of this compound pave the way for its application in diverse scientific fields beyond pharmacology.

Fluorescent Probes and Sensors

Coumarins are renowned for their fluorescent properties. koreascience.kr The fluorescence of a coumarin derivative is highly sensitive to its molecular structure and its local environment. koreascience.kr The introduction of electron-donating and electron-withdrawing groups can tune the absorption and emission wavelengths. The dichlorinated and formylated structure of this compound suggests that it could serve as a platform for the development of novel fluorescent probes. By modifying the formyl group with specific recognition moieties, it may be possible to create sensors for detecting metal ions, anions, or biologically relevant molecules. Such probes are valuable tools in chemical biology for imaging and sensing applications. unica.it

Role in the Synthesis of Novel Heterocyclic Systems

As a versatile building block, this compound can be utilized in the synthesis of a wide variety of novel heterocyclic compounds. The aldehyde group at the 3-position is a key functional handle for cyclization reactions. For instance, reactions with binucleophiles like o-phenylenediamine (B120857) can lead to the formation of fused benzodiazepine (B76468) systems. researchgate.net Similarly, reactions with hydrazines can yield pyrazole-fused coumarins. nih.govresearchgate.net The synthesis of such complex heterocyclic systems is of great interest in medicinal chemistry, as these novel scaffolds often exhibit unique biological activities.

Structure

3D Structure

Properties

CAS No. |

1003709-76-9 |

|---|---|

Molecular Formula |

C10H4Cl2O3 |

Molecular Weight |

243.04 g/mol |

IUPAC Name |

6,8-dichloro-2-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H |

InChI Key |

RQDYZXXDZAODMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Dichloro 3 Formylcoumarin

Retrosynthetic Analysis and Identification of Key Precursors for the 6,8-Dichloro-3-formylcoumarin Scaffold

A logical retrosynthetic analysis of this compound (I) points to two primary disconnection approaches. The most straightforward strategy involves the formation of the coumarin (B35378) ring from a pre-functionalized benzene (B151609) derivative. This approach identifies 3,5-dichlorosalicylaldehyde (B181256) (II) as a crucial precursor. The formyl group at the 3-position can be introduced through various methods, one of which involves the reaction of the salicylaldehyde (B1680747) with an appropriate three-carbon building block.

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic pathway is advantageous as it utilizes a commercially available or readily synthesizable starting material, 3,5-dichlorosalicylaldehyde. The synthesis of this key precursor can be achieved through various established chlorination methods of salicylaldehyde. The subsequent cyclization to form the coumarin ring would then involve a condensation reaction, for instance, with a malonic acid derivative or a related active methylene (B1212753) compound, followed by or concurrent with the introduction of the formyl group.

An alternative, though less common, retrosynthetic approach would involve the dichlorination of a pre-formed 3-formylcoumarin. However, this method presents significant challenges in controlling the regioselectivity of the chlorination reaction on the electron-deficient coumarin ring.

Strategies for the Introduction of the Formyl Group at Position 3

The introduction of a formyl group at the C3 position of the coumarin nucleus is a key transformation in the synthesis of the target molecule. Several synthetic strategies can be employed for this purpose.

Vilsmeier-Haack Formylation in Coumarin Synthesis and its Applicability

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgorgsyn.orgtcichemicals.comijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting electrophilic iminium ion then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

While effective for coumarins bearing electron-donating groups, the Vilsmeier-Haack formylation is generally less efficient for electron-deficient substrates. The presence of two electron-withdrawing chlorine atoms at positions 6 and 8 in the target precursor, 6,8-dichlorocoumarin, would significantly deactivate the ring towards electrophilic substitution, making the direct formylation at C3 via this method challenging.

Reduction Pathways for 3-Cyanocoumarins to 3-Formylcoumarins

A more viable approach for the synthesis of 3-formylcoumarins, particularly those with electron-withdrawing groups, involves the reduction of a 3-cyanocoumarin (B81025) precursor. This method offers a reliable alternative to direct formylation. The synthesis of the required 6,8-dichloro-3-cyanocoumarin can be achieved through the Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with a cyano-containing active methylene compound like malononitrile (B47326).

Once the 3-cyanocoumarin derivative is obtained, it can be selectively reduced to the corresponding 3-formylcoumarin. A notable method for this transformation is the use of Raney nickel in the presence of formic acid. This system has been shown to be effective for the reduction of various 3-cyanocoumarins to their aldehyde counterparts in good yields.

Exploration of Alternative Formylation Approaches to this compound

A one-pot, three-component cyclocondensation reaction has been reported for the synthesis of a derivative of the target molecule, specifically ethyl 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net This reaction utilizes 6,8-dichloro-2-oxo-2H-chromene-3-carbaldehyde as a starting material, confirming its role as a key intermediate in the synthesis of more complex molecules. researchgate.net

Strategies for Dichlorination at Positions 6 and 8 of the Coumarin Core

Electrophilic Halogenation Methods and Regioselectivity Considerations

The direct dichlorination of an unsubstituted coumarin core via electrophilic aromatic substitution typically leads to a mixture of products. The regioselectivity of this reaction is governed by the electronic properties of the coumarin ring and the directing effects of any existing substituents. The coumarin nucleus itself is a benz-α-pyrone, and the pyrone ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.

For an unsubstituted coumarin, electrophilic substitution tends to occur at positions 6 and 3. Halogenation of coumarins can be achieved using various reagents, including molecular halogens (Cl₂, Br₂) or N-halosuccinimides (NCS, NBS) often in the presence of a Lewis acid catalyst. smolecule.com For instance, the use of copper(II) chloride under visible light irradiation has been reported for the regioselective chlorination of coumarins at the 3-position. rsc.org

However, achieving selective dichlorination at positions 6 and 8 simultaneously on an unsubstituted coumarin is challenging due to competing reactions at other positions. Therefore, the most efficient and regioselective strategy for the synthesis of this compound involves starting with a precursor that already contains the desired dichlorination pattern. As established in the retrosynthetic analysis, the use of 3,5-dichlorosalicylaldehyde as the starting material ensures the correct placement of the chlorine atoms in the final product. This approach bypasses the difficulties associated with controlling the regioselectivity of direct halogenation on the coumarin ring. The synthesis of 8-bromo-6-chloro-3-cyano-4-methylcoumarin, for example, involves the introduction of the cyano and methyl groups onto a pre-halogenated coumarin scaffold. smolecule.com

Table 1: Summary of Synthetic Strategies

| Synthetic Step | Method | Key Precursors/Reagents | Applicability to this compound |

| Retrosynthesis | Ring formation from pre-functionalized benzene | 3,5-Dichlorosalicylaldehyde | Highly applicable and efficient |

| Formylation | Vilsmeier-Haack Reaction | DMF, POCl₃ | Challenging due to electron-deficient ring |

| Reduction of 3-Cyanocoumarin | 6,8-Dichloro-3-cyanocoumarin, Raney Ni, HCOOH | Highly applicable and efficient | |

| One-pot Cyclocondensation | 6,8-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Confirms the aldehyde as a key intermediate | |

| Dichlorination | Direct Electrophilic Halogenation | Coumarin, Cl₂, Lewis Acid | Challenging regioselectivity |

| From Dichlorinated Precursor | 3,5-Dichlorosalicylaldehyde | Highly applicable and regioselective |

Synthesis from Pre-halogenated Aromatic Precursors

The most direct and widely employed method for the synthesis of this compound involves a two-step sequence starting from a pre-halogenated aromatic precursor, specifically 3,5-dichlorosalicylaldehyde. This approach ensures the precise placement of the chloro substituents on the benzene ring of the coumarin nucleus.

The first step is a Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with an active methylene compound, typically malononitrile. d-nb.inforesearchgate.netwikipedia.org This reaction is catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and proceeds via a nucleophilic addition of the malononitrile carbanion to the aldehyde carbonyl group, followed by an intramolecular cyclization and dehydration to yield 6,8-dichloro-3-cyanocoumarin.

The subsequent step involves the reduction of the 3-cyano group to a formyl group. A highly effective method for this transformation is the use of Raney nickel in formic acid. d-nb.inforesearchgate.net This catalytic reduction is chemoselective, targeting the nitrile functionality while leaving the lactone ring and the chloro substituents intact. The reaction typically proceeds smoothly under mild heating, and the desired this compound can be isolated in good yield after a simple workup.

Table 1: Two-Step Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 3,5-Dichlorosalicylaldehyde, Malononitrile, Piperidine (cat.), Ethanol (B145695), Reflux | 6,8-Dichloro-3-cyanocoumarin |

One-Pot and Multicomponent Reaction Approaches to Construct Halogenated Formylcoumarins

While the two-step synthesis from pre-halogenated precursors is robust, there is growing interest in developing more efficient one-pot and multicomponent reaction (MCR) strategies for the synthesis of coumarin derivatives. mdpi.commdpi.com These approaches offer advantages such as reduced reaction times, lower solvent consumption, and simplified purification procedures.

A potential one-pot synthesis of this compound could involve the in-situ formation of the 3-cyanocoumarin intermediate followed by its immediate reduction in the same reaction vessel. This would necessitate a careful selection of reagents and conditions that are compatible with both the Knoevenagel condensation and the nitrile reduction steps.

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represent another advanced strategy. For the synthesis of halogenated coumarins, an MCR could potentially involve the reaction of a salicylaldehyde, an active methylene compound, and a formylating agent or its precursor. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being increasingly applied to the synthesis of diverse coumarin libraries. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time for both the Knoevenagel condensation and the reduction steps.

For the Knoevenagel condensation, a variety of catalysts and conditions have been explored to improve the efficiency of the reaction.

Table 2: Optimization of Knoevenagel Condensation for Cyanocoumarin Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 2-4 h | Good to Excellent | wikipedia.org |

| Triethylamine | Acetonitrile | Room Temperature | 6-8 h | Moderate to Good | wikipedia.org |

| Basic Ionic Liquid | Solvent-free | 80 | 30-60 min | Excellent | niscpr.res.in |

For the reduction of the 3-cyanocoumarin intermediate, while Raney nickel in formic acid is a standard method, other reducing agents and catalytic systems can also be considered to optimize the reaction. The key is to achieve selective reduction of the nitrile without affecting the other functional groups.

Table 3: Optimization of Nitrile Reduction to Aldehyde

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Notes | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Formic Acid | 80-90 | 1-2 h | High yield, clean reaction | d-nb.inforesearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene/THF | -78 to Room Temperature | 2-4 h | Requires anhydrous conditions | General Method |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high yields of a pure product, which is essential for its subsequent applications.

Chemical Reactivity and Derivatization Strategies of 6,8 Dichloro 3 Formylcoumarin

Reactions of the Formyl Group at Position 3

The aldehyde functionality at the C3 position is a key site for various chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction processes. These reactions are instrumental in extending the molecular framework and introducing new functional groups.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation with Amines)

The formyl group readily undergoes nucleophilic addition and condensation reactions. A prominent example is the formation of Schiff bases, or imines, through reaction with primary amines. mediresonline.org This reaction typically involves the condensation of the aldehyde with an amine, often catalyzed by a few drops of glacial acetic acid, to form a C=N double bond, also known as an azomethine group. mediresonline.orgderpharmachemica.comscispace.com Schiff bases are a significant class of compounds with a broad spectrum of biological activities. scispace.com

The reaction of 4-chloro-3-formylcoumarin with various amines illustrates this reactivity. For instance, its reaction with aniline (B41778) derivatives under ultrasound irradiation in ethanol (B145695) leads to the formation of fused chromeno-quinolines. scispace.com Similarly, condensation reactions with amidoximes under catalyst-free conditions can yield coumarin-fused pyrimidinones. thieme-connect.com

Table 1: Examples of Condensation Reactions with 3-Formylcoumarin Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-Chloro-3-formylcoumarin | Aniline derivatives | Chromeno-quinolines | scispace.com |

| 4-Chloro-3-formylcoumarin | Amidoximes | Coumarin-fused pyrimidinones | thieme-connect.com |

| 7-Acetoxy-3-formylcoumarin | Ortho-phenylenediamine derivatives | Water-soluble, fluorescent coumarins | rsc.org |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of 3-formylcoumarins can be both oxidized and reduced to yield corresponding carboxylic acids and alcohols, respectively. nih.gov The reduction of the formyl group can be achieved using reagents like sodium borohydride (B1222165) (NaBH4), which selectively reduces the aldehyde to a primary alcohol without affecting the lactone ring. cdnsciencepub.com This transformation is useful for introducing a hydroxymethyl group at the C3 position.

Conversely, oxidation of the formyl group can lead to the formation of a 3-carboxycoumarin. While specific studies on the direct oxidation of 6,8-dichloro-3-formylcoumarin are not detailed in the provided results, the oxidation of formyl groups in other coumarin (B35378) systems is a known transformation. nih.gov

Aldol Condensations and Knoevenagel Reactions for Extended Conjugated Systems

The formyl group at position 3 is a suitable electrophile for aldol-type and Knoevenagel condensation reactions. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com This reaction is particularly useful for synthesizing α,β-unsaturated ketones and extending the conjugated system of the coumarin core. wikipedia.org

For instance, 4-chloro-3-formylcoumarin can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or methyl cyanoacetate (B8463686), in the presence of a base like pyrrolidine (B122466) to undergo Knoevenagel condensation. nih.gov This leads to the formation of new coumarin derivatives with extended π-systems. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is another relevant pathway. wikipedia.org

Reactivity of the Halogen Substituents at Positions 6 and 8

The chlorine atoms at the C6 and C8 positions of the coumarin ring are amenable to displacement through nucleophilic aromatic substitution and can participate in various transition metal-catalyzed cross-coupling reactions, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction. masterorganicchemistry.comyoutube.com In the context of this compound, the electron-withdrawing nature of the coumarin lactone ring and the formyl group can facilitate the substitution of the chloro groups by strong nucleophiles.

The SNAr mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the anionic intermediate through resonance. masterorganicchemistry.com In this compound, the chloro substituents are positioned for such reactions. For example, 4-chloro-3-formylcoumarin undergoes SNAr with pyrrolidine. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chloro substituents on the coumarin ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. tcichemicals.comresearchgate.netrsc.org It is a versatile method for forming carbon-carbon bonds and has been applied to the synthesis of various coumarin derivatives. mdpi.commdpi.com For instance, the Suzuki-Miyaura coupling of 3-bromocoumarins with aryl boronic acids has been optimized using Pd(OAc)2/XPhos as the catalytic system. worktribe.com This methodology can be extended to this compound to introduce aryl or heteroaryl groups at the C6 and C8 positions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. scielo.br This reaction has been utilized in the synthesis of coumarin derivatives, for example, in the one-pot Heck/lactonization to form 3-C-linked mannopyranosyl coumarins. researchgate.net This reaction could potentially be applied to this compound to introduce alkenyl substituents.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netresearchgate.net This reaction is highly efficient for forming C(sp²)-C(sp) bonds. researchgate.net Halogenated coumarins are suitable substrates for Sonogashira coupling, allowing for the introduction of alkyne functionalities. researchgate.net

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions for Coumarin Derivatization

| Reaction | Catalyst System (Typical) | Coupling Partners | Bond Formed | Reference |

| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron compound, Aryl/Vinyl halide | C-C | tcichemicals.comresearchgate.netbeilstein-journals.org |

| Heck | Palladium catalyst | Alkene, Aryl/Vinyl halide | C-C | scielo.br |

| Sonogashira | Palladium catalyst, Copper co-catalyst | Terminal alkyne, Aryl/Vinyl halide | C-C (sp²-sp) | researchgate.netresearchgate.netbeilstein-journals.org |

Cyclization Reactions and Annulation Strategies Involving this compound as a Reactant

The strategic placement of a formyl group at the C-3 position of the 6,8-dichlorocoumarin scaffold renders it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The electrophilic nature of the aldehyde, coupled with the inherent reactivity of the coumarin nucleus, allows for a range of cyclization and annulation reactions. These reactions are pivotal in the construction of complex molecular architectures, often leading to compounds with significant biological and photophysical properties.

A common strategy involves the condensation of the formyl group with various binucleophiles, leading to the formation of a new heterocyclic ring fused to the coumarin core. For instance, reactions with compounds containing active methylene groups, such as malononitrile or ethyl acetoacetate, in the presence of a suitable catalyst, can lead to the formation of pyridocoumarins. This often proceeds via an initial Knoevenagel condensation, followed by cyclization and subsequent aromatization. While specific examples for the 6,8-dichloro derivative are not extensively documented in readily available literature, the Friedländer annulation of 4-amino-3-formylcoumarins with active methylene compounds is a known route to fused pyrido[3,2-c]coumarins mdpi.com. This suggests a potential pathway for derivatization, should the corresponding 4-amino-6,8-dichloro-3-formylcoumarin be utilized.

Another significant class of cyclization reactions involves the use of hydrazines to construct fused pyrazole (B372694) rings. The reaction of 3-formylcoumarins with hydrazine (B178648) derivatives can lead to the formation of pyrazolylcoumarins. For example, the reaction of a related compound, 3-acetyl-6,8-dichloro-2H-1-benzopyran-2-one, with phenylhydrazine (B124118) yields 6,8-dichloro-3-[1-(phenylhydrazono)-ethyl]-chromen-2-one, which can then undergo cyclization nih.gov. The direct reaction of this compound with various hydrazines would be expected to yield corresponding hydrazones, which are key intermediates for the synthesis of chromeno[4,3-c]pyrazol-4-ones. The reaction conditions often determine the regioselectivity of the final fused pyrazole ring system scispace.com.

The table below illustrates representative cyclization reactions based on the reactivity of analogous 3-formylcoumarins, which are expected to be applicable to this compound.

| Reactant | Reagent(s) | Product Type | Reference |

| 4-Amino-3-formylcoumarin | Active methylene compounds (e.g., malononitrile, ethyl acetoacetate), Chitosan | Pyrido[3,2-c]coumarin | mdpi.com |

| 3-Acetyl-6,8-dichlorocoumarin | Phenylhydrazine | Phenylhydrazone intermediate for pyrazole synthesis | nih.gov |

| 4-Chloro-3-formylcoumarin | Arylhydrazines | Current time information in Bangalore, IN.Benzopyrano[4,3-c]pyrazol-4-ones | sigmaaldrich.com |

| 4-Chloro-3-formylcoumarin | Malononitrile, Primary amines | Pyrido[3,2-c]coumarin derivatives | nih.gov |

Investigating Chemoselective Transformations of Multiple Reactive Centers

The this compound molecule possesses multiple reactive centers, making it an interesting substrate for studying chemoselective transformations. The primary reactive sites include:

The electrophilic formyl group at the C-3 position.

The chlorine atoms at the C-6 and C-8 positions, which can potentially undergo nucleophilic aromatic substitution under specific conditions.

The C-4 position, which in analogous 4-chloro-3-formylcoumarins, is susceptible to nucleophilic attack.

The α,β-unsaturated system of the pyrone ring.

Investigating the chemoselectivity of reactions allows for the controlled functionalization of the molecule, providing access to a diverse range of derivatives. The outcome of a reaction is often dictated by the nature of the nucleophile, the catalyst, and the reaction conditions.

For instance, the formyl group is a primary site for condensation reactions. Its reaction with soft nucleophiles like amines or hydrazines to form imines or hydrazones, respectively, is typically a facile process. These reactions form the basis for many of the cyclization strategies discussed in the previous section.

The chlorine atoms on the benzene (B151609) ring are generally less reactive towards nucleophilic substitution compared to a chloro-substituent at the C-4 position. However, under forcing conditions or with specific catalytic systems, their substitution could be achieved. The differential reactivity of chloro-substituents at various positions on the coumarin scaffold is a key aspect of its chemoselectivity.

In the case of the closely related 4-chloro-3-formylcoumarins, the C-4 position is highly susceptible to nucleophilic attack. This has been exploited in palladium-catalyzed cross-coupling reactions, where triarylbismuth reagents have been shown to react chemoselectively at different positions under varying conditions rsc.org. While this compound lacks the C-4 chloro substituent, the principles of tuning reaction conditions to favor one reactive site over another are directly applicable.

An example of a chemoselective process is the Knoevenagel condensation. This reaction specifically targets the formyl group, leaving the chloro-substituents on the aromatic ring untouched. The condensation with active methylene compounds like malononitrile or ethyl cyanoacetate proceeds under relatively mild conditions, highlighting the high reactivity of the formyl group clockss.orgsapub.org.

The following table summarizes potential chemoselective transformations based on the known reactivity of the functional groups present in this compound and its analogues.

| Reactive Site | Reagent Type | Potential Transformation | Expected Selectivity |

| C-3 Formyl Group | Active Methylene Compounds | Knoevenagel Condensation | High selectivity for the formyl group under mild basic or acidic conditions. |

| C-3 Formyl Group | Hydrazines/Amines | Imine/Hydrazone Formation | High selectivity for the formyl group. |

| C-6/C-8 Chloro Groups | Strong Nucleophiles/Catalysis | Nucleophilic Aromatic Substitution | Requires more forcing conditions compared to reactions at the formyl group. |

| α,β-Unsaturated System | Michael Donors | Michael Addition | Possible, but often requires activation and can compete with reactions at the formyl group. |

The study of these chemoselective reactions is crucial for the rational design and synthesis of novel coumarin derivatives with tailored properties. By carefully selecting reagents and conditions, chemists can selectively manipulate the different reactive sites within the this compound framework to build molecular complexity in a controlled manner.

Advanced Spectroscopic and Quantum Chemical Investigations of 6,8 Dichloro 3 Formylcoumarin

Computational Studies on Molecular Structure and Electronic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the fundamental characteristics of molecular systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Theoretical studies on dichlorinated 3-formylcoumarins have employed DFT methods, such as the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), to determine the optimized molecular geometry. ijcrar.com These calculations are crucial for obtaining a stable, low-energy conformation of the molecule. The geometry optimization process involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For a molecule like 6,8-dichloro-3-formylcoumarin, the planarity of the coumarin (B35378) ring system and the orientation of the 3-formyl group are key structural parameters determined through these calculations. The molecule is generally considered to possess C1 point group symmetry. ijcrar.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Electron Density Distribution) and their Implications for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net

In studies of related dichlorinated formylcoumarins, the HOMO is typically localized over the coumarin ring, indicating that this is the primary site of electron donation. The LUMO, conversely, is often distributed across the electron-withdrawing formyl group and the adjacent pyrone ring, signifying this region as the electron-accepting site. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the benzene (B151609) ring to the pyrone and formyl moieties upon electronic excitation. ijcrar.com The HOMO-LUMO gap for halogen-substituted formyl coumarins is significant, indicating high chemical stability and hardness. growingscience.com

| Parameter | Description | Implication for this compound |

| HOMO | Highest Occupied Molecular Orbital | Primary electron-donating region, likely localized on the coumarin ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primary electron-accepting region, likely centered on the formyl and pyrone groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates higher stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For dichlorinated 3-formylcoumarins, the most negative potential is expected to be located around the carbonyl oxygen atoms of the lactone and formyl groups, making them sites for electrophilic interaction. ijcrar.com The hydrogen atoms of the aromatic ring and the formyl group would exhibit positive potential, marking them as potential sites for nucleophilic attack. The chlorine atoms, due to their electronegativity, also contribute to the complex electrostatic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. ijcrar.com This delocalization, known as hyperconjugation, contributes to the stability of the molecule.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational methods are also employed to predict and interpret the spectroscopic data of molecules, providing a deeper understanding of their vibrational properties.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) with Potential Energy Distribution (PED) Assignments

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of a molecule. The assignment of the observed vibrational bands to specific molecular motions can be complex, and theoretical calculations are often used to aid in this process.

For 4,6-dichloro-3-formylcoumarin, DFT calculations have been used to compute the harmonic vibrational frequencies. ijcrar.com These theoretical frequencies are often scaled to better match the experimental spectra. The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to the contributions of various internal coordinates (e.g., bond stretching, angle bending). ijcrar.com

Key vibrational modes for a dichlorinated 3-formylcoumarin would include:

C=O stretching: The lactone and formyl carbonyl groups will exhibit strong, distinct stretching vibrations.

C-Cl stretching: The stretching vibrations of the carbon-chlorine bonds.

Aromatic C=C stretching: Vibrations associated with the benzene ring.

C-H stretching and bending: Vibrations of the aromatic and formyl C-H bonds.

The precise frequencies of these modes for this compound would differ from the 4,6-isomer due to the different positions of the chlorine atoms, which would affect the electronic distribution and vibrational coupling within the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| Formyl C-H Stretch | ~2850 | Characteristic aldehyde C-H stretch. |

| Carbonyl (C=O) Stretches | 1700 - 1750 | Strong bands for lactone and formyl groups. |

| Aromatic C=C Stretches | 1450 - 1600 | Multiple bands indicating the aromatic system. |

| C-O-C Stretch | 1000 - 1300 | Associated with the ether linkage in the coumarin ring. |

| C-Cl Stretches | 600 - 800 | Dependent on the substitution pattern on the aromatic ring. |

6,8 Dichloro 3 Formylcoumarin As a Versatile Synthetic Scaffold

Construction of Novel Heterocyclic Systems via Reaction with Bifunctional Reagents

The electrophilic nature of the formyl group at the C-3 position, coupled with the reactivity of the C-4 position of the coumarin (B35378) ring, makes 6,8-dichloro-3-formylcoumarin an ideal substrate for reactions with various bifunctional nucleophiles. These reactions pave the way for the synthesis of a multitude of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Pyrazole (B372694), Isoxazole (B147169), Pyrimidine (B1678525), and Pyrrole (B145914) Derivatives

The reactivity of this compound allows for its effective use in the synthesis of various fused heterocyclic compounds.

Pyrazole Derivatives: The fusion of a pyrazole ring with a coumarin nucleus can result in two structural isomers: chromeno[4,3-c]pyrazol-4(2H)-one and chromeno[3,4-c]pyrazol-4(2H)-one. semanticscholar.org The synthesis of these pyrazole-fused coumarins often starts from coumarin derivatives such as 4-hydroxycoumarin, 3-formylcoumarin, or 3-acetylcoumarin (B160212). semanticscholar.org For instance, the reaction of 3-acetylcoumarin with hydrazine (B178648) hydrate (B1144303) can yield 3-(1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. kthmcollege.ac.in Another approach involves the condensation of 3-acetylcoumarin with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which upon reaction with different hydrazines, produces 3-(1-phenyl or 1H-pyrazol-3-yl)-2H-chromen-2-one. kthmcollege.ac.in Pyrazole derivatives are known for a wide range of pharmacological activities. mdpi.com

Isoxazole Derivatives: Isoxazole-fused coumarins can be synthesized through various methods. One common approach involves the reaction of a coumarin derivative with hydroxylamine (B1172632). For example, 3-acetylcoumarin derivatives can be treated with Dimethyl Formamide Dimethyl Acetal (DMFDMA) to form enamine derivatives, which then undergo cyclocondensation with hydroxylamine hydrochloride to yield isoxazole-containing coumarin moieties. ijariit.com Isoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. sphinxsai.comijbpas.com

Pyrimidine Derivatives: Fused pyrimidine derivatives of coumarin are of significant interest due to their diverse biological activities. researchgate.netjchr.orgderpharmachemica.com The synthesis of these compounds can be achieved through multicomponent reactions. For example, pyranocoumarin (B1669404), synthesized from 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile (B47326), can be further reacted to create fused pyrimidine systems. sioc-journal.cn Specifically, the cyanoenamine structure within the pyranocoumarin can be converted to N,N-dimethyl formamidine (B1211174) derivatives, which then react with substituted anilines to form 4-anilino substituted pyranocoumarin fused pyrimidines. sioc-journal.cn

Pyrrole Derivatives: Coumarin-fused pyrrole systems can be prepared through several synthetic routes. One method involves a multicomponent reaction of 4-aminocoumarin, nitromethane, and various aldehydes. rsc.org Another approach is the reaction of 3-acylcoumarins with 1-amino-1-phenylpropan-2-one, which provides access to tetrasubstituted pyrroles. rsc.org Additionally, a one-pot reaction of aryl glyoxal, 4-hydroxycoumarin, and 2-amino-1,4-naphthoquinone in hexafluoroisopropanol (HFIP) can yield coumarin-linked pyrrole derivatives fused with naphthoquinone. ias.ac.in Pyrrole and its derivatives are important heterocyclic compounds found in many pharmaceutical and natural products. nih.gov

Formation of Chromeno-Fused Polycyclic and Spirocyclic Compounds

The reactivity of this compound also extends to the formation of more complex polycyclic and spirocyclic systems.

Chromeno-Fused Polycyclic Compounds: The synthesis of chromeno-fused polycyclic systems can be achieved through various cyclization reactions. For example, sequential Claisen rearrangement and radical cyclization reactions of 3-hydroxycoumarin (B191489) derivatives can lead to the formation of coumarin-annulated polycyclic heterocycles. mdpi.com Another method involves the Friedländer annulation, where 4-amino-3-formylcoumarin reacts with active methylene (B1212753) carbonyl compounds to produce fused pyrido[3,2-c]coumarins. mdpi.com These fused systems are of interest due to their presence in natural products and their potential biological activities. researchgate.net

Spirocyclic Compounds: Spiro-heterocycles are a significant class of natural products with diverse biological activities. frontiersin.org The synthesis of chromeno-fused spirocyclic compounds can be accomplished via 1,3-dipolar cycloaddition reactions. For instance, the reaction of coumarin derivatives with azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, can produce novel polyheterocyclic chromeno spiro-pyrrolidine oxindoles. frontiersin.orgnih.gov Another approach involves a three-component condensation reaction of dimedone, 5H- researchgate.netjchr.orgCurrent time information in Bangalore, IN.thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, and isatin derivatives to synthesize novel spiro[chromeno[2,3-d] researchgate.netjchr.orgCurrent time information in Bangalore, IN.thiadiazolo[3,2-a]pyrimidines]. nih.gov

Design and Synthesis of Complex Molecular Architectures and Hybrid Molecules

The structural framework of this compound serves as an excellent starting point for the design and synthesis of intricate molecular architectures and hybrid molecules. By combining the coumarin core with other pharmacologically active moieties, it is possible to generate novel compounds with potentially enhanced or synergistic biological effects.

The concept of creating hybrid molecules by linking two or more different pharmacophores is a promising strategy in drug discovery. ijariit.com For example, the incorporation of a pyrazole moiety into the coumarin scaffold has been a subject of interest. kthmcollege.ac.in Similarly, the synthesis of hybrid molecules containing both coumarin and isoxazole rings has been explored for potential anticancer activity. ijariit.com The synthesis of such hybrids often involves multi-step reactions, starting with the functionalization of the coumarin ring, followed by the introduction of the second heterocyclic system.

Application in the Generation of Combinatorial Chemistry Libraries for Structure-Activity Relationship Studies

The versatility of this compound makes it an ideal scaffold for the generation of combinatorial libraries. These libraries, consisting of a large number of structurally related compounds, are invaluable for conducting structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity.

By systematically modifying the substituents on the coumarin ring and the nature of the heterocyclic systems fused to it, researchers can generate a diverse set of compounds for biological screening. For instance, a library of pyrazole-fused coumarins can be created by reacting this compound with a variety of substituted hydrazines. Similarly, libraries of other fused heterocycles can be synthesized using different bifunctional reagents. The biological evaluation of these libraries can provide valuable insights into the pharmacophore requirements for a specific biological target, thereby guiding the design of more potent and selective drug candidates.

Mechanistic Studies of Structure Activity Relationships Sar for 6,8 Dichloro 3 Formylcoumarin Derivatives in in Vitro Biological Models

Exploration of the Impact of 6,8-Dichlorination and 3-Formyl Groups on Biological Response Mechanisms

The dichlorination at the C6 and C8 positions and the formyl group at the C3 position of the coumarin (B35378) ring are critical determinants of the molecule's biological efficacy. The electron-withdrawing nature of the chlorine atoms and the reactivity of the aldehyde functionality contribute significantly to the interaction with biological targets.

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Microtubule Affinity-Regulating Kinase 4) in Cell-Free or in vitro Systems

Carbonic Anhydrase Inhibition:

Derivatives of 6,8-dichloro-3-formylcoumarin have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumor growth. nih.govnih.gov Certain coumarin derivatives have shown selective and potent inhibition of tumor-associated CA isoforms IX and XII. For instance, 6,8-dichloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, a derivative of 6,8-dichlorocoumarin, has demonstrated significant inhibitory activity. nih.gov The mechanism of action for coumarin-based CA inhibitors often involves the hydrolysis of the lactone ring by the enzyme, with the resulting carboxylate coordinating to the zinc ion in the active site. The substitution pattern on the coumarin scaffold, including the presence of chlorine atoms, plays a crucial role in modulating the inhibitory potency and selectivity towards different CA isoforms. nih.govmdpi.com

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition:

MARK4 is a kinase that plays a role in cell division and is implicated in cancer and neurodegenerative diseases like Alzheimer's. nih.gov A derivative, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one, was identified as a MARK4 inhibitor with an IC50 value of 7.804 μM. frontiersin.org Further studies led to the discovery of a more potent derivative, compound 50, which inhibited MARK4 with an IC50 of 1.301 μM. frontiersin.org This compound was found to directly interact with the catalytic domain of MARK4, leading to the suppression of cancer cell viability and induction of apoptosis in a MARK4-dependent manner. frontiersin.orgnih.gov The inhibition of MARK4 by these coumarin derivatives suggests a therapeutic strategy for overcoming paclitaxel (B517696) resistance in cancers like hepatocellular carcinoma. frontiersin.orgnih.gov

Molecular Docking and Receptor Interaction Studies for Identifying Potential Protein Targets

Molecular docking studies are instrumental in elucidating the binding modes of this compound derivatives with their protein targets. These computational methods help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

For instance, docking studies with thymidine (B127349) phosphorylase, an enzyme implicated in inflammatory diseases and cancer, have been performed on 3-formylcoumarin derivatives. nih.gov These studies help to understand the binding interactions of the most active compounds within the enzyme's active site. nih.gov Similarly, molecular docking has been employed to study the interaction of coumarin derivatives with Microtubule Affinity-Regulating Kinase 4 (MARK4), revealing that these compounds bind to the active site of the kinase. nih.gov In the context of Alzheimer's disease, docking studies on coumarins with acetylcholinesterase (AChE) and Aβ₁₋₄₂ peptide have suggested that the coumarin ring can interact with key amino acid residues through π-π stacking and hydrogen bonding. nih.gov The substituents on the coumarin ring, such as the 6,8-dichloro groups, are expected to significantly influence these interactions.

In Vitro Cellular Pathway Modulation Studies

Elucidation of Mechanisms for Modulation of Oxidative Stress Pathways (Antioxidant Effects)

Coumarin derivatives, including those with halogen substitutions, are known to possess antioxidant properties. nih.gov They can mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense mechanisms.

The antioxidant activity of coumarins is often attributed to their chemical structure, which allows them to donate electrons to neutralize reactive oxygen species (ROS). nih.gov The position and nature of substituents on the coumarin ring are critical for this activity. For example, hydroxyl groups are known to enhance antioxidant potential. nih.gov While the focus here is on this compound, the general principles of coumarin antioxidant activity are relevant.

In some cancer cells, certain halogenated coumarins have been observed to increase ROS levels, which can contribute to their cytotoxic effects. unica.it For instance, a diiodocoumarin derivative significantly increased ROS levels in TPC-1 thyroid cancer cells. unica.it This pro-oxidant effect in cancer cells, leading to oxidative damage and apoptosis, is a recognized anticancer strategy. Conversely, a dibromocoumarin derivative was found to decrease ROS levels in a dose- and time-dependent manner, suggesting a more direct antioxidant effect in that specific context. unica.it

Investigation of Anti-Inflammatory Cascade Modulation at a Molecular Level

Coumarins have well-documented anti-inflammatory properties. chiet.edu.eg They can modulate various inflammatory pathways at the molecular level.

The anti-inflammatory effects of coumarins are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. nih.gov For example, some coumarins can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. nih.gov

By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/β and IκBα, coumarins can prevent the nuclear translocation of NF-κB and thereby downregulate the expression of inflammatory mediators. nih.gov Similarly, the inhibition of MAPK pathways, including ERK, JNK, and p38, further contributes to the anti-inflammatory effects of these compounds. nih.gov The specific substitutions on the coumarin ring, such as the 6,8-dichloro pattern, are expected to influence the potency and selectivity of these anti-inflammatory actions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. For coumarin derivatives, QSAR studies have provided valuable insights into the structural features essential for their biological actions. mdpi.com

Ligand-based drug design, which is applied when the three-dimensional structure of the biological target is unknown, relies on the knowledge of molecules that bind to the target. mmsl.cz This strategy involves building a pharmacophore model, which represents the key steric and electronic features necessary for a molecule to interact with its target receptor. mmsl.czarxiv.org For coumarin derivatives, ligand-based approaches have utilized 3D-QSAR and pharmacophore mapping to identify crucial structural attributes for activity. nih.govmdpi.com

Key principles derived from such studies on the broader coumarin class suggest that:

Hydrogen Bonding: The presence of hydrogen bond acceptors and donors is often critical for the interaction of coumarin derivatives with biological targets. nih.gov

Hydrophobicity: The hydrophobicity of the molecule, influenced by substituents, can significantly affect its activity. For instance, an increase in hydrophobicity has been linked to enhanced antifungal activity in certain coumarin derivatives. nih.gov

Substituent Position: The position of substituents on the coumarin ring is a key determinant of activity. Modifications at the C3, C4, C6, and C7 positions have been shown to be particularly important for modulating the antibacterial and other biological effects of coumarin compounds. researchgate.net For example, in studies of 3-phenylcoumarins, the presence of a chlorine atom at the C6 position was found to improve the inhibitory activity and selectivity against monoamine oxidase B (MAO-B). mdpi.com

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles established for other chlorinated and C3-substituted coumarins serve as a foundational guide for the rational design of new analogues. The dichlorination at positions 6 and 8, combined with the reactive formyl group at C3, provides a unique template for creating diverse chemical libraries for screening and development.

In Vitro Antimicrobial Efficacy Against Specific Pathogens (e.g., Antibacterial, Antifungal, Antileishmanial Assays) and their Mechanistic Basis

Derivatives of coumarins are known to exhibit a broad spectrum of antimicrobial activities. The presence of halogen substituents, such as the chlorine atoms in this compound, is often associated with enhanced biological activity. The formyl group at the C3 position is a versatile chemical handle that allows for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and other heterocyclic-fused systems, leading to compounds with potentially improved antimicrobial efficacy.

Mechanistic Basis of Antimicrobial Action: The antimicrobial mechanism of coumarin derivatives is multifaceted and depends on their specific structure. A common mechanism of action, particularly against bacteria, involves the disruption of the cell membrane. frontiersin.orgscispace.com This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. For antifungal activity, studies on coumarin and its derivatives against Candida albicans have shown that they can induce apoptosis, characterized by features like DNA fragmentation and nuclear condensation. frontiersin.org The antifungal effect is often linked to the α,β-unsaturated carbonyl system in the coumarin ring, and substitutions at the C3 position can significantly enhance this activity. hu.edu.jo

Antibacterial Activity: Coumarin derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). While specific data for derivatives of this compound are limited, related compounds have shown significant promise. For instance, studies on various coumarin derivatives have reported promising results against pathogens like Klebsiella pneumoniae and Escherichia coli. The introduction of a trifluoromethyl (CF3) group, another halogen-containing moiety, has been shown to enhance antibacterial activity in coumarin structures. mdpi.com

Interactive Data Table: In Vitro Antibacterial Activity of Selected Coumarin Derivatives This table presents data for a range of coumarin derivatives to illustrate the typical efficacy of this compound class, as specific data for this compound derivatives is not widely available.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Coumarin-pyrazole derivative | Bacillus pumilis | 1.95 | nih.gov |

| Coumarin with S-CH3 group | Staphylococcus faecalis | 1.95 | nih.gov |

| Coumarin with S-CH3 group | Enterobacter cloacae | 3.91 | nih.gov |

| Amphiphilic coumarin derivative | MRSA | - | acs.org |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | mdpi.com |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | mdpi.com |

Antifungal Activity: The antifungal potential of coumarins is well-established. agriculturejournals.cz Research has shown that modifications to the coumarin core, particularly at the C3 position, can lead to potent antifungal agents. hu.edu.jo For example, a study involving a series of coumarin-3-carboxamide derivatives, which can be synthesized from 3-formylcoumarins, reported their evaluation for antifungal activity. sci-hub.se Another study synthesized a derivative, 6,8-dichloro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, and noted its activity against the fungal pathogen Candida albicans.

Interactive Data Table: In Vitro Antifungal Activity of Selected Coumarin Derivatives This table presents data for a range of coumarin derivatives to illustrate the typical efficacy of this compound class.

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Coumarin-pyrazole derivative | Saccharomyces cerevisiae | 3.91 | nih.gov |

| Pyrazole-containing coumarin | Aspergillus niger | - | mdpi.com |

| Pyrazole-containing coumarin | Candida albicans | - | mdpi.com |

| Coumarin-triazole conjugate | Candida albicans | - | mdpi.com |

| Coumarin-triazole conjugate | Aspergillus flavus | - | mdpi.com |

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Coumarin derivatives have emerged as a promising scaffold for the development of antileishmanial drugs. researchgate.net Various synthetic coumarins have been evaluated against different Leishmania species. For instance, certain 3-substituted-4-hydroxycoumarin derivatives have displayed potent activity against Leishmania donovani promastigotes, with some compounds showing higher efficacy than the standard drug miltefosine. researchgate.net A study on the synthesis of coumarin-3-carboxamide derivatives included the evaluation for antileishmanial activity. hec.gov.pk Specifically, the derivative 6,8-Dichloro-3-(phenylcarbonyl)-2H-chromen-2-one was synthesized and assessed for its antileishmanial properties, although it was found to be inactive in that particular assay. hec.gov.pk This finding underscores the high degree of structural specificity required for biological activity.

Advanced Applications and Emerging Research Directions

Development of Fluorescent Probes and Sensors Based on 6,8-Dichloro-3-formylcoumarin Scaffold

The inherent fluorescence of the coumarin (B35378) nucleus provides a foundation for the design of sensitive optical sensors. The specific substitution pattern of this compound offers a platform for creating probes with tailored photophysical responses.

The functionality of many coumarin-based fluorescent sensors is governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In the this compound scaffold, the coumarin ring system acts as the fluorophore. The electron-withdrawing nature of the carbonyl group in the lactone ring, the formyl group at the 3-position, and the chlorine atoms at the 6- and 8-positions creates a strong electron-deficient (π-acceptor) system.

An ICT process occurs in such "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group through a conjugated system. While this compound itself lacks a strong electron-donating group, its derivatization—for instance, through a reaction at the formyl group—can introduce such a moiety, establishing a robust ICT pathway. Upon excitation with light, the electron density shifts from the donor to the acceptor part of the molecule, and the resulting excited state has a large dipole moment. The emission wavelength and intensity are highly sensitive to the efficiency of this charge transfer and the polarity of the local environment. For some 3-formylcoumarin derivatives, the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state has been observed, which can lead to fluorescence quenching in polar solvents.

PET is another critical mechanism for designing "turn-on" or "turn-off" sensors. In a typical PET sensor, the fluorophore (the coumarin) is linked to a receptor unit that can donate an electron (e.g., a tertiary amine or a thioether). In the "off" state, the fluorescence of the coumarin is quenched because, upon excitation, an electron is transferred from the receptor to the excited fluorophore. When the receptor binds to its target analyte (e.g., a metal ion), its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored ("turn-on" sensing). The this compound scaffold is an ideal platform for building such sensors by attaching an appropriate PET receptor at the 3-position.

The 3-formyl group is a versatile chemical handle for the synthesis of chemo- and biosensors. It readily undergoes condensation reactions, such as Schiff base formation with primary amines or hydrazone formation with hydrazines. This allows for the straightforward attachment of a wide variety of recognition units (receptors) to the coumarin fluorophore.

The core design principle involves a two-part molecular architecture:

The Signaling Unit: The this compound core, whose fluorescent properties will report the binding event.

The Recognition Unit: A molecule appended to the 3-position, designed to selectively bind a specific target analyte.

For example, to design a sensor for a specific metal ion like Fe³⁺ or Cu²⁺, one could react this compound with a ligand known to chelate that ion, such as a hydrazine (B178648) derivative or an aminopolycarboxylate. The binding of the metal ion to the receptor would alter the electronic properties of the system, modulating the ICT or PET process and causing a detectable change in fluorescence intensity or wavelength nih.govrsc.org. Research on a furocoumarin derivative has demonstrated its effectiveness as a "turn-off" fluorescent sensor for Fe³⁺ with a low detection limit nih.gov.

This strategy can be extended to biomolecules. By attaching moieties like amino acids, peptides, or specific enzyme substrates, sensors can be developed to detect biological analytes. The interaction with the target would trigger a conformational change or a chemical reaction that perturbs the fluorescence of the coumarin reporter. The development of such probes often involves creating profluorescent substrates, which are non-fluorescent until acted upon by a specific enzyme researchgate.net.

| Sensor Design Strategy | Target Analyte Class | Potential Receptor (Attached at 3-position) | Sensing Mechanism |

| Schiff Base/Hydrazone Formation | Metal Ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Hydrazides, Amines with chelating groups | Analyte binding inhibits PET or modifies ICT |

| Peptide Coupling | Proteases, Specific Proteins | Short peptide sequences | Enzymatic cleavage or binding alters fluorescence |

| Substrate Analogs | Enzymes (e.g., CYPs) | Enzyme-specific substrates | Metabolic conversion to a fluorescent product |

Applications in Materials Science and Optoelectronics

The distinct electronic and photophysical properties of coumarins make them attractive candidates for use in advanced materials. The specific substitutions on this compound could offer advantages in tuning these properties for optoelectronic applications.

Coumarin derivatives are a well-established class of organic luminophores used as emitters in OLEDs and as gain media in dye lasers, primarily due to their high fluorescence quantum yields and good photostability unica.it. They are known to produce intense fluorescence in the blue-green region of the spectrum.

As a component in an OLED, this compound could potentially serve as a fluorescent dopant in an emissive layer. The electron-withdrawing groups on the molecule could influence its electron affinity and ionization potential, which are critical parameters for charge injection and transport in an OLED device. While specific research on the use of this compound in OLEDs has not been reported, its properties suggest it could be a candidate for investigation. Its suitability would depend on its solid-state emission efficiency, thermal stability, and compatibility with host materials.

Similarly, coumarins are among the most efficient and widely used laser dyes. Their performance is dictated by factors such as the absorption and emission cross-sections, fluorescence quantum yield, and the presence of triplet-state absorption at the lasing wavelength. The substitutions on this compound would be expected to shift its absorption and emission spectra compared to unsubstituted coumarins, potentially making it suitable for different wavelength ranges. However, experimental validation of its laser performance is a necessary step for this application.

Molecules with a significant charge asymmetry, such as those with strong donor and acceptor groups connected by a π-system, can exhibit large molecular hyperpolarizabilities, which are responsible for second-order nonlinear optical (NLO) effects. Such materials are of interest for applications in frequency conversion and optical switching.

Theoretical DFT studies on various halogen-substituted formyl coumarins have been performed to explore their NLO properties growingscience.com. These studies calculate parameters like the first-order hyperpolarizability (β₀), which quantifies the NLO response. The presence of the electron-withdrawing formyl and chloro groups on the this compound scaffold creates an asymmetric electronic environment that could lead to significant NLO activity. While specific experimental or theoretical data for the 6,8-dichloro isomer is not yet available in published literature, related molecules have shown promise. Further computational and experimental studies are needed to quantify the NLO response of this specific compound and assess its potential for NLO devices.

Future Prospects and Unexplored Research Avenues

The potential of this compound is far from fully realized, with several promising research directions yet to be explored.

A primary and crucial step for future work is the comprehensive experimental characterization of the fundamental photophysical properties of this compound. This includes precise measurements of its absorption and emission spectra in various solvents, fluorescence quantum yield, and excited-state lifetime. These data are essential for validating theoretical models and for guiding the rational design of applications.

Building on its potential as a sensor scaffold, a significant unexplored avenue is the synthesis of a library of derivatives by leveraging the reactivity of the 3-formyl group. These derivatives could be screened for high selectivity and sensitivity towards a range of analytes of environmental and biomedical importance, such as heavy metals (Pb²⁺, Hg²⁺, Cd²⁺), anions (F⁻, CN⁻), and reactive oxygen species (ROS).

In materials science, future work should focus on experimentally validating the predicted NLO properties. This involves synthesizing high-purity material and using techniques like Hyper-Rayleigh Scattering to measure its hyperpolarizability. Furthermore, incorporating this coumarin derivative into polymer matrices or as a component in hybrid organic-inorganic materials could lead to novel photorefractive or light-emitting materials. The synthesis of the 6,8-dichloro coumarin core is documented, providing a clear path for obtaining the necessary starting materials for these investigations nih.gov.

Finally, the interaction of this specific coumarin with biological systems remains largely unstudied. Investigating its potential as a cell-permeable fluorescent stain for bio-imaging or as a profluorescent probe for monitoring specific enzymatic activities in living cells represents a rich field for future research researchgate.netnih.gov.

Development of Green and Sustainable Synthetic Methodologies

The synthesis of coumarins, including halogenated derivatives, has traditionally relied on classic reactions like the Pechmann, Perkin, and Knoevenagel condensations. However, these methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. rsc.orgingentaconnect.com Consequently, a major focus of modern organic synthesis is the development of green and sustainable alternatives that offer higher efficiency, reduced environmental impact, and operational simplicity. ingentaconnect.comacs.org

Recent advancements have highlighted several eco-friendly approaches applicable to the synthesis of coumarin scaffolds, which can be adapted for this compound. These methodologies prioritize the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. ingentaconnect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. rsc.orgbenthamdirect.com This technique has been successfully applied to various coumarin syntheses, including the Pechmann condensation, Knoevenagel condensation, and Vilsmeier-Haack reaction. benthamdirect.commdpi.com For instance, the synthesis of 4-methyl coumarins via Pechmann condensation has been achieved under solvent-free conditions using microwave irradiation, offering a rapid and efficient route to the coumarin core. mdpi.comrasayanjournal.co.in This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry. mdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source that can accelerate reactions and improve yields. scirp.org The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. tandfonline.com Ultrasound-assisted synthesis has been effectively used for preparing 3-aryl coumarins and 3-cinnamoyl coumarins. scirp.orgtandfonline.com These methods are often performed at room temperature, offering an energy-efficient and milder alternative to traditional heating. rsc.org The use of water as a solvent in ultrasound-assisted Knoevenagel condensations further enhances the green credentials of this methodology. iau.ir

Green Catalysts and Solvents: The choice of catalyst and solvent is critical for the sustainability of a synthetic process. Researchers have explored a variety of green catalysts for coumarin synthesis, including:

Ionic Liquids: Doubly Brønsted acidic ionic liquids have been used as recyclable catalysts for the solvent-free synthesis of coumarin derivatives at room temperature, with the catalyst being reusable for multiple cycles. rsc.org